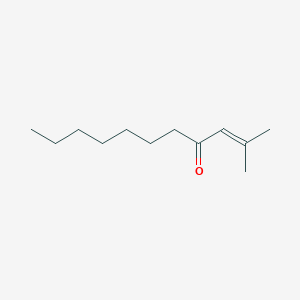
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is a complex organic compound that features a piperidine ring fused to a hexahydroindene structure with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of a precursor containing a double bond, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or platinum and may involve high-pressure hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperidine ring .
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The hydroxyl groups may also play a role in its activity by forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine-containing compound with potential anticancer activity.
Matrine: A piperidine alkaloid with various biological activities.
Uniqueness
2-(Piperidin-1-yl)-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol is unique due to its fused ring structure and the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
62687-81-4 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-piperidin-1-yl-2,3,4,5,6,7-hexahydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C14H23NO2/c16-13-8-10-6-12(7-11(10)9-14(13)17)15-4-2-1-3-5-15/h12-14,16-17H,1-9H2 |
Clave InChI |
KVHNMYBEHDHTDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CC3=C(C2)CC(C(C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
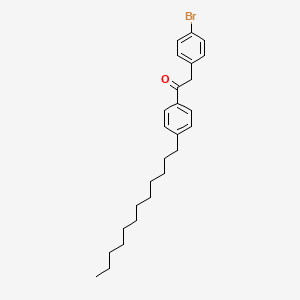
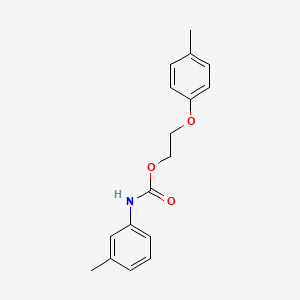

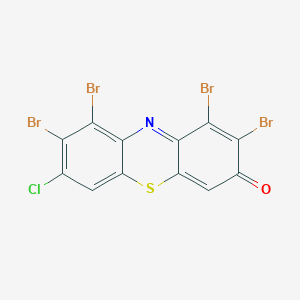
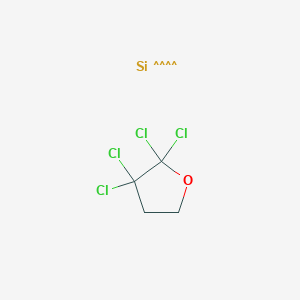

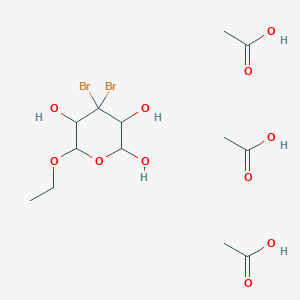
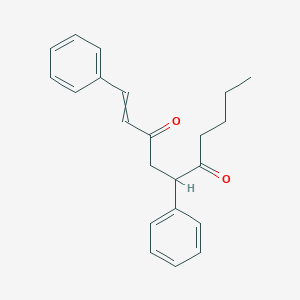
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
